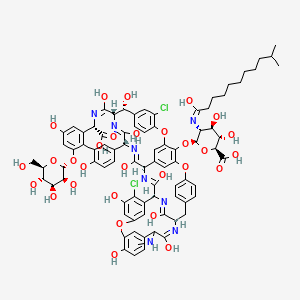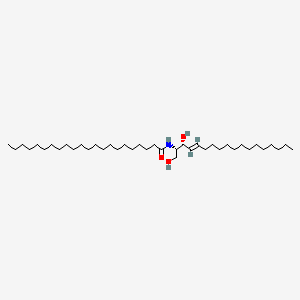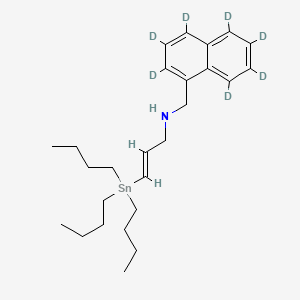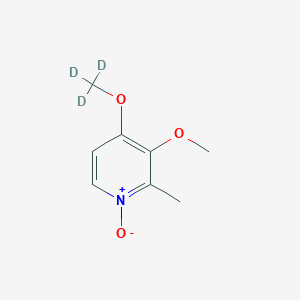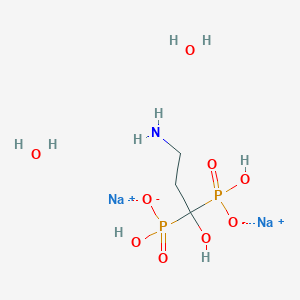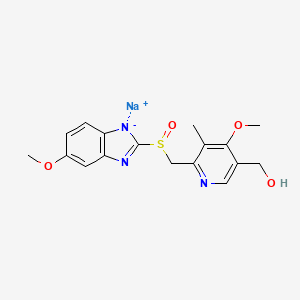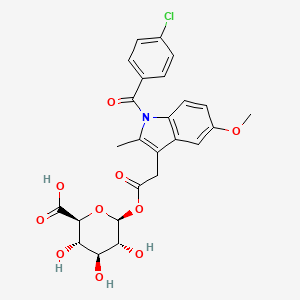![molecular formula C₁₉H₁₄D₄N₂O₃S B1140506 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione CAS No. 1217211-89-6](/img/no-structure.png)
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione, also known as 5-EETD, is a synthetic molecule that has potential applications in scientific research and laboratory experiments. It is a small molecule that is composed of a five-membered ring with a thiazolidinedione group and an ether group. The molecule is a derivative of the natural compound 5-hydroxyeicosatetraenoic acid (5-HETE), which is a product of the lipoxygenase pathway. 5-EETD has been studied for its potential to serve as a molecular probe for the investigation of cellular processes, as well as its potential applications in drug development.
作用機序
The mechanism of action of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of certain cell cycle regulators, such as p53 and Bcl-2, which may affect cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of certain cell cycle regulators, such as p53 and Bcl-2, which may affect cell death.
実験室実験の利点と制限
The advantages of using 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione in laboratory experiments include its small size, low cost, and easy availability. Additionally, it has been shown to be stable in a variety of conditions, including pH, temperature, and light. The limitations of using 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione in laboratory experiments include its potential toxicity, as it has been shown to be toxic to certain cell types. Additionally, its mechanism of action is not fully understood, so the effects of its use may be unpredictable.
将来の方向性
For research on 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione include further investigation of its mechanism of action, as well as its potential applications in drug development. Additionally, further research is needed to investigate the potential toxicity of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione, as well as its potential to modulate the activity of certain cell cycle regulators. Additionally, further research is needed to investigate the potential therapeutic applications of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione, as well as its potential to be used as a molecular probe for the investigation of various cellular processes.
合成法
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione can be synthesized using a variety of methods, including the reaction of 5-HETE with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of 5-HETE with an alkyl halide in the presence of an acid, such as sulfuric acid or hydrochloric acid. The reaction of 5-HETE with a sulfonyl chloride in the presence of a base is also a possible synthesis method.
科学的研究の応用
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione has been studied for its potential applications in scientific research. It has been used as a molecular probe to investigate various cellular processes, such as signal transduction, gene expression, and cell death. 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione has also been used in drug development, as it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been used to study the effects of cell cycle regulators, such as p53 and Bcl-2, on cell death.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione' involves the reaction of 5-ethyl-2-pyridinol with 4-bromo-2-(2-hydroxyethoxy)benzaldehyde, followed by the reaction of the resulting product with 2,4-thiazolidinedione.", "Starting Materials": [ "5-ethyl-2-pyridinol", "4-bromo-2-(2-hydroxyethoxy)benzaldehyde", "2,4-thiazolidinedione" ], "Reaction": [ "Step 1: 5-ethyl-2-pyridinol is reacted with 4-bromo-2-(2-hydroxyethoxy)benzaldehyde in the presence of a base such as potassium carbonate to form the intermediate product 4-(2-(5-ethyl-2-pyridinyloxy)ethoxy)benzaldehyde.", "Step 2: The intermediate product is then reacted with 2,4-thiazolidinedione in the presence of a catalyst such as piperidine to form the final product '5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione'." ] } | |
CAS番号 |
1217211-89-6 |
製品名 |
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione |
分子式 |
C₁₉H₁₄D₄N₂O₃S |
分子量 |
358.45 |
同義語 |
5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzylidene]thiazolidine-2,4-dione; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



